molecular formula C6H11NO2 B13645297 1-Isocyanato-2-methoxy-2-methylpropane

1-Isocyanato-2-methoxy-2-methylpropane

Cat. No.: B13645297
M. Wt: 129.16 g/mol
InChI Key: OKPUGKBSEJLQJH-UHFFFAOYSA-N
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Description

1-Isocyanato-2-methoxy-2-methylpropane is an organo-isocyanate compound characterized by a methoxy group (-OCH₃) and a methyl branch at the second carbon of the propane backbone. The methoxy group may enhance solubility in polar solvents compared to non-oxygenated analogs, while the branched methyl group could influence steric effects during reactions .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

1-isocyanato-2-methoxy-2-methylpropane

InChI

InChI=1S/C6H11NO2/c1-6(2,9-3)4-7-5-8/h4H2,1-3H3

InChI Key

OKPUGKBSEJLQJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN=C=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-methoxy-2-methylpropane can be synthesized through the reaction of 2-methoxy-2-methylpropanol with phosgene or other isocyanate-generating reagents. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is highly toxic.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to manage the exothermic nature of the reaction and to ensure consistent product quality. The process may also include purification steps such as distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-2-methoxy-2-methylpropane undergoes various types of chemical reactions, including:

    Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amine and carbon dioxide.

    Polymerization: It can participate in polymerization reactions to form polyurethanes.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

1-Isocyanato-2-methoxy-2-methylpropane is utilized in various scientific research applications, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Involved in the production of polyurethanes and other polymers.

    Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active ingredients.

    Agriculture: Employed in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 1-isocyanato-2-methoxy-2-methylpropane involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Isocyanato-2-methoxy-2-methylpropane with analogous isocyanates and related functional derivatives, emphasizing structural, reactive, and application-based differences.

Alkoxy-Substituted Isocyanates

Compound Name CAS Number Key Structural Features Reactivity/Applications Insights
This compound Not explicitly listed Methoxy group, branched methyl Likely moderate electrophilicity due to electron-donating methoxy group; potential for tailored polymer crosslinking.
1-Ethoxy-2-isocyanatopropane 1344220-94-5 Ethoxy (-OC₂H₅) instead of methoxy Larger alkoxy group increases steric hindrance, potentially slowing reactions with nucleophiles (e.g., amines, alcohols) compared to methoxy analogs .
1-Isocyanato-3,5-dimethoxybenzene 54132-76-2 Aromatic ring with two methoxy groups Enhanced resonance stabilization of isocyanate group; used in high-stability polyurea coatings .

Key Insight : Alkoxy substituents modulate reactivity and solubility. Methoxy groups balance electron donation and steric effects, whereas ethoxy or aromatic methoxy derivatives prioritize steric bulk or electronic stabilization.

Branched Alkyl Isocyanates

Compound Name CAS Number Key Structural Features Reactivity/Applications Insights
1-Isocyanato-2-methylpropane 1873-29-6 Branched methyl, no methoxy Higher volatility due to lower molecular weight; simpler structure favors use in flexible foams .
1,1,1-Trifluoro-2-isocyanato-2-methylpropane 569678-67-7 Trifluoromethyl (-CF₃) group Strong electron-withdrawing effect increases isocyanate electrophilicity; used in fluorinated polymers for chemical resistance .

Key Insight : Branching and fluorination significantly alter physical and chemical behavior. The trifluoromethyl group enhances reactivity and thermal stability, while methoxy substitution prioritizes solubility and controlled reactivity.

Functional Group Variants

Compound Name CAS Number Key Structural Features Reactivity/Applications Insights
1-Isothiocyanato-2-methylpropane 591-82-2 Isothiocyanate (-N=C=S) group Higher thiophilicity; forms thioureas with amines, used in agrochemicals or bioconjugation .
1-Methoxypropane Not listed Methoxy group, no isocyanate Non-reactive solvent or intermediate; contrasts with the reactivity of isocyanate-bearing analogs .

Key Insight : Replacing the isocyanate group with isothiocyanate or omitting it entirely shifts utility from reactive intermediates to solvents or sulfur-containing bioactive molecules.

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